molecular formula C11H17N5O4 B14672337 8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 50331-12-9

8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14672337
CAS No.: 50331-12-9
M. Wt: 283.28 g/mol
InChI Key: HYJCKSIEJYZVDY-UHFFFAOYSA-N
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Description

8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,3-dimethylxanthine with bis(2-chloroethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bis(2-hydroxyethyl)amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

Uniqueness

8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its bis(2-hydroxyethyl)amino group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with molecular targets in ways that similar compounds cannot.

Properties

CAS No.

50331-12-9

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H17N5O4/c1-14-8-7(9(19)15(2)11(14)20)12-10(13-8)16(3-5-17)4-6-18/h17-18H,3-6H2,1-2H3,(H,12,13)

InChI Key

HYJCKSIEJYZVDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(CCO)CCO

Origin of Product

United States

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